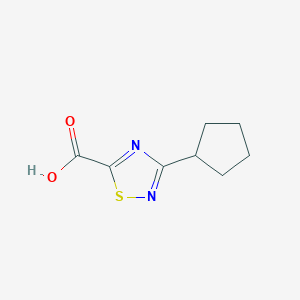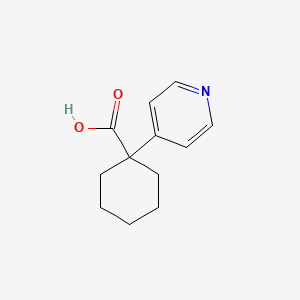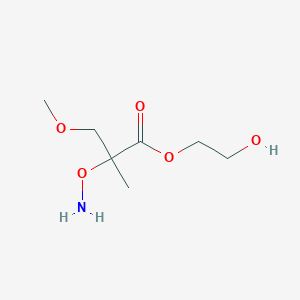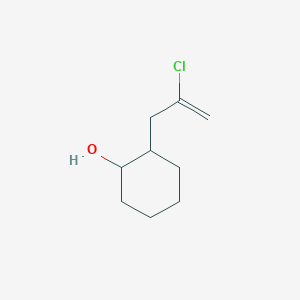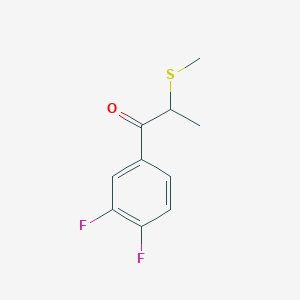![molecular formula C17H15NO3 B13218765 Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate](/img/structure/B13218765.png)
Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate is an organic compound with the molecular formula C17H15NO3 It is a derivative of benzoate and features an ethynyl linkage between a methoxyphenyl and a benzoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-methoxyphenylacetylene and methyl 4-bromobenzoate.
Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 2-amino-5-methoxyphenylacetylene is coupled with methyl 4-bromobenzoate in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures (around 60-80°C) for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate involves its interaction with specific molecular targets. The ethynyl linkage and the presence of amino and methoxy groups allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate
- Methyl 4-[2-(2-methoxyphenyl)ethynyl]benzoate
- Methyl 4-[2-(2-hydroxyphenyl)ethynyl]benzoate
Uniqueness
Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate is unique due to the presence of both amino and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C17H15NO3 |
|---|---|
分子量 |
281.30 g/mol |
IUPAC 名称 |
methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate |
InChI |
InChI=1S/C17H15NO3/c1-20-15-9-10-16(18)14(11-15)8-5-12-3-6-13(7-4-12)17(19)21-2/h3-4,6-7,9-11H,18H2,1-2H3 |
InChI 键 |
MUHBDWDXKKFUAD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)N)C#CC2=CC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)
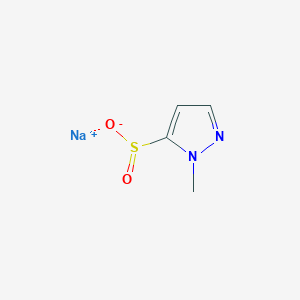
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)

![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)
